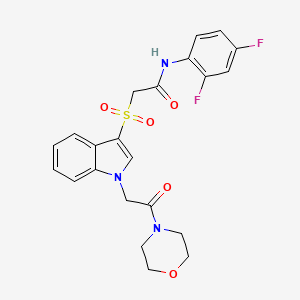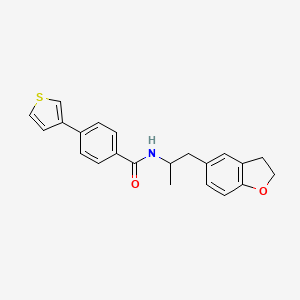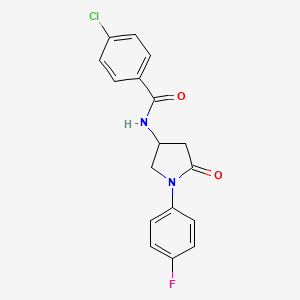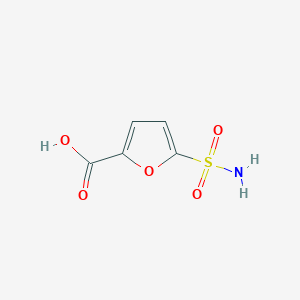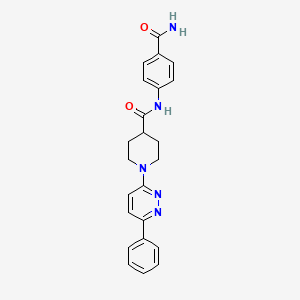
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the flow of calcium ions. This results in the inhibition of the NMDA receptor-mediated synaptic plasticity and the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of long-term depression (LTD), and the modulation of synaptic transmission. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has also been shown to have analgesic effects in animal models of pain and to reduce the symptoms of addiction in animal models of drug abuse.
实验室实验的优点和局限性
The main advantage of using N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in lab experiments is its specificity and selectivity for the NMDA receptor. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide allows researchers to selectively block the NMDA receptor-mediated synaptic plasticity without affecting other glutamate receptors. However, one limitation of using N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is its potential toxicity and off-target effects, which can lead to false interpretations of the results.
未来方向
There are several future directions for the research on N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective and potent NMDA receptor antagonists that can be used as potential therapeutic agents for various neurological disorders. Additionally, the use of N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying synaptic plasticity and brain function.
合成方法
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the pyridazine ring and the piperidine ring, followed by the introduction of the carbamoyl and carboxamide groups. The final product is obtained through purification by column chromatography.
科学研究应用
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been extensively used as a research tool to investigate the role of the NMDA receptor in various physiological and pathological conditions. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been shown to block the NMDA receptor-mediated synaptic plasticity, which is essential for learning and memory processes. N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c24-22(29)17-6-8-19(9-7-17)25-23(30)18-12-14-28(15-13-18)21-11-10-20(26-27-21)16-4-2-1-3-5-16/h1-11,18H,12-15H2,(H2,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWNFOCZFXZEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

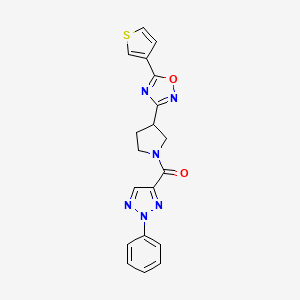
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
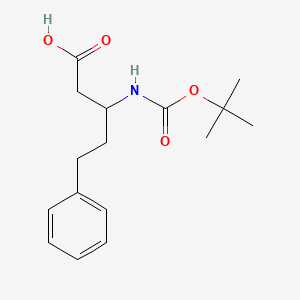
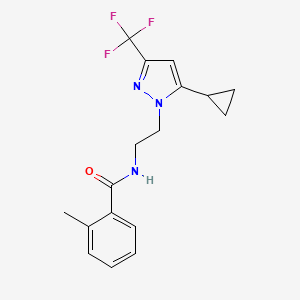
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)
![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)


![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)
